![molecular formula C9H11BO2 B1353097 2-Propyl-1,3,2-benzodioxaborole CAS No. 40218-49-3](/img/structure/B1353097.png)
2-Propyl-1,3,2-benzodioxaborole
Overview
Description
2-Propyl-1,3,2-benzodioxaborole, also known as 1-Propylboronic acid catechol ester, is a chemical compound with the molecular formula C9H11BO2 . It has a molecular weight of 162.00 g/mol . The IUPAC name for this compound is 2-propyl-1,3,2-benzodioxaborole .
Molecular Structure Analysis
The InChI string for 2-Propyl-1,3,2-benzodioxaborole isInChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3
. The Canonical SMILES string is B1(OC2=CC=CC=C2O1)CCC
. These strings provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Propyl-1,3,2-benzodioxaborole has a molecular weight of 162.00 g/mol . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The topological polar surface area is 18.5 Ų . The compound has a boiling point of 40-42 °C at 0.05 mmHg, a density of 1.052 g/mL at 25 °C, and a refractive index of n20/D 1.499 .Scientific Research Applications
a. Antiangiogenic Agents: The compound has been investigated for its antiangiogenic properties. Angiogenesis plays a crucial role in tumor growth, and inhibiting it can be a promising strategy for cancer therapy. Scientists study derivatives of 2-Propyl-1,3,2-benzodioxaborole to develop antiangiogenic drugs that target tumor vasculature.
b. Anticancer Compounds: Researchers have synthesized derivatives of this compound with anticancer activity. By modifying its structure, they aim to create potent agents that selectively target cancer cells while minimizing toxicity to healthy tissues.
Boron-Containing Materials
Lastly, 2-Propyl-1,3,2-benzodioxaborole may find applications in materials science. Researchers explore its incorporation into coatings, adhesives, and other materials to impart unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can initiate radical reactions at room temperature .
Mode of Action
2-Propyl-1,3,2-benzodioxaborole: interacts with its targets by initiating radical reactions at room temperature, including the addition of organophosphorus hydride radical mediators to alkenes . This interaction results in changes to the chemical structure of the target compounds .
Biochemical Pathways
The compound’s ability to initiate radical reactions suggests that it may influence pathways involving radical intermediates .
Result of Action
It is known that the compound can initiate radical reactions, which may result in changes to the chemical structure of target compounds .
Action Environment
It is known that the compound can initiate radical reactions at room temperature , suggesting that temperature may be a key environmental factor influencing its action.
properties
IUPAC Name |
2-propyl-1,3,2-benzodioxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLNEIFCBHZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408590 | |
Record name | 2-Propyl-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-1,3,2-benzodioxaborole | |
CAS RN |
40218-49-3 | |
Record name | 2-Propyl-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propylboronic acid catechol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-propyl-1,3,2-benzodioxaborole function as a radical initiator in organic synthesis, and what are its advantages?
A1: 2-Propyl-1,3,2-benzodioxaborole (PBD) exhibits the ability to initiate radical reactions at room temperature []. This is particularly valuable in organic synthesis as it allows for milder reaction conditions compared to traditional radical initiators that often require elevated temperatures. PBD achieves this by acting as a source of radicals, which can then interact with other molecules to trigger a chain reaction. For example, PBD can facilitate the addition of organophosphorus hydride radical mediators to alkenes [], demonstrating its versatility in constructing diverse molecular structures. Additionally, PBD has proven effective in initiating the polymerization of maleimides at room temperature [], highlighting its potential in polymer chemistry.
Q2: Can you describe a specific example of a synthetic cascade sequence where 2-propyl-1,3,2-benzodioxaborole plays a crucial role?
A2: One notable example described in the research involves a three-step cascade sequence for the synthesis of 3-substituted maleimides []. 1. Hydroboration: An alkene reacts with catecholborane to generate a β-alkylcatecholborane in situ. 2. Conjugate Addition-Aminoxylation: The β-alkylcatecholborane reacts with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to initiate a conjugate addition-aminoxylation reaction with a maleimide, forming an alkoxyamine. 3. Elimination: Heating the alkoxyamine results in the elimination of TEMPO-H, regenerating the maleimide C=C double bond and yielding the 3-substituted maleimide product.
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